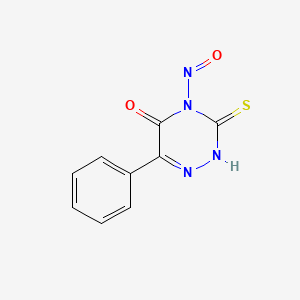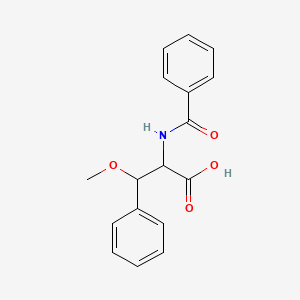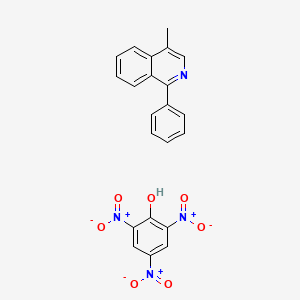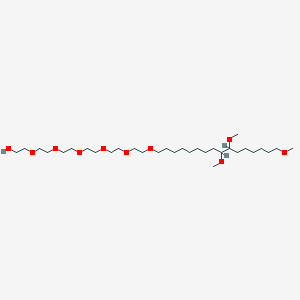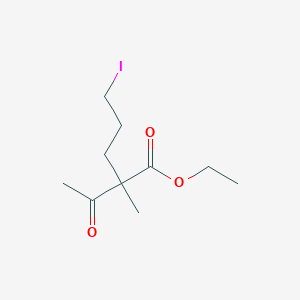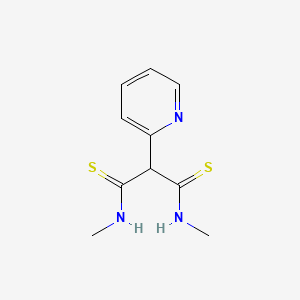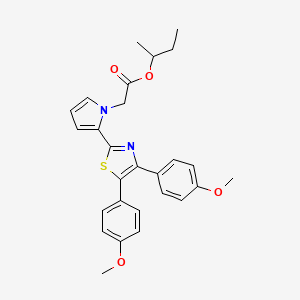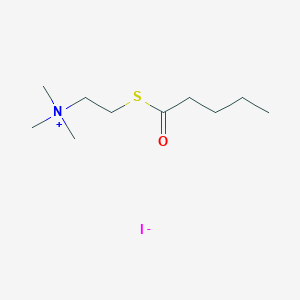
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide is a quaternary ammonium compound with a unique structure that includes a pentanoylsulfanyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide typically involves the reaction of N,N,N-trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide with pentanoyl chloride under specific conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and transport mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide involves its interaction with molecular targets such as cell membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites, while the pentanoylsulfanyl group can interact with hydrophobic regions. These interactions can affect cellular processes and signaling pathways, making it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide: Similar structure but with a piperazine ring instead of a pentanoylsulfanyl group.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: Contains a phosphonooxy group, used in different applications.
Uniqueness
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide is unique due to its pentanoylsulfanyl group, which provides distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be effective.
Propiedades
Número CAS |
110438-89-6 |
|---|---|
Fórmula molecular |
C10H22INOS |
Peso molecular |
331.26 g/mol |
Nombre IUPAC |
trimethyl(2-pentanoylsulfanylethyl)azanium;iodide |
InChI |
InChI=1S/C10H22NOS.HI/c1-5-6-7-10(12)13-9-8-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
KEILFWHVGUVPEI-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(=O)SCC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


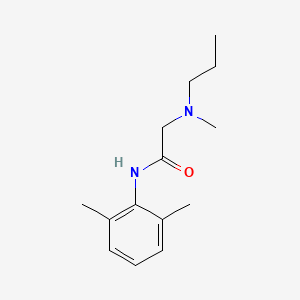
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
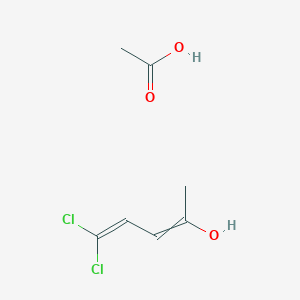
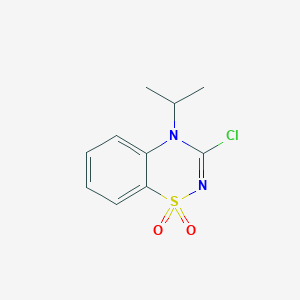
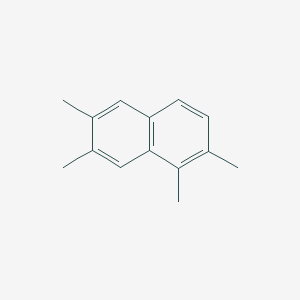
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)
